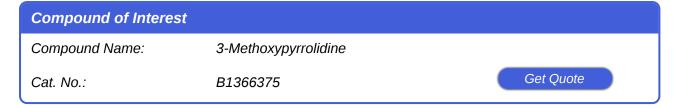


Comparative Analysis of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride and Key Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and synthetic methodologies for **3-methoxypyrrolidine**-3-carboxylic acid hydrochloride and its structural analogs, 3-hydroxy-pyrrolidine-3-carboxylic acid hydrochloride and 3-aminopyrrolidine-3-carboxylic acid dihydrochloride. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of neuroscience, where substituted pyrrolidine scaffolds are of significant interest.

Physicochemical Characterization

The following table summarizes the key physicochemical properties of **3-methoxypyrrolidine**-3-carboxylic acid hydrochloride and its hydroxy and amino analogs. While experimental data for the methoxy derivative is not readily available in public literature, representative data based on its structure and publicly available information for close analogs are presented.



Property	3- Methoxypyrrolidine -3-carboxylic acid hydrochloride	3-Hydroxy- pyrrolidine-3- carboxylic acid hydrochloride	3- Aminopyrrolidine- 3-carboxylic acid dihydrochloride
Molecular Formula	C ₆ H ₁₂ CINO ₃	C5H10CINO3	C5H12Cl2N2O2
Molecular Weight	181.62 g/mol	167.59 g/mol	203.07 g/mol
Appearance	White to off-white solid (Expected)	White to off-white solid	White to off-white solid
Melting Point	Not available	Not available	>300 °C (decomposes)
Solubility	Soluble in water (Expected)	Soluble in water	Soluble in water
¹H NMR (D₂O)	Expected shifts (ppm): 3.0-3.8 (m, CH ₂ , CH), 3.3 (s, OCH ₃), 4.0-4.2 (m, CH ₂)	Representative shifts (ppm): 2.1-2.4 (m, 1H), 3.2-3.8 (m, 4H), 4.5 (t, 1H)	Representative shifts (ppm): 2.3-2.5 (m, 2H), 3.4-3.8 (m, 4H)
¹³ C NMR (D ₂ O)	Expected shifts (ppm): 45-55 (CH ₂), 58 (OCH ₃), 75-80 (C-O), 175-180 (C=O)	Representative shifts (ppm): 38.9, 48.5, 50.1, 72.3, 174.8	Representative shifts (ppm): 36.5, 45.1, 52.3, 60.2, 172.1
Mass Spectrometry	[M+H] ⁺ = 146.0817	[M+H] ⁺ = 132.0655	[M+H]+ = 131.0818
IR (KBr, cm ⁻¹)	Expected peaks: ~3400 (O-H), ~2900 (C-H), ~1735 (C=O), ~1100 (C-O)	Expected peaks: ~3400 (O-H), ~2900 (C-H), ~1730 (C=O)	Expected peaks: ~3400 (N-H), ~2900 (C-H), ~1725 (C=O)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these compounds are provided below. These protocols are based on established synthetic routes for pyrrolidine derivatives.



Synthesis of 3-Substituted Pyrrolidine-3-carboxylic Acids

The synthesis of the target compounds and their analogs typically involves a multi-step sequence starting from readily available precursors. A general synthetic approach is outlined below, followed by specific considerations for each derivative.

General Synthetic Scheme:



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Caption: Generalized synthetic workflow for 3-substituted pyrrolidine-3-carboxylic acids.

- 1. Synthesis of 3-Hydroxy-pyrrolidine-3-carboxylic acid:
- Step 1: Protection of a suitable starting material. For instance, N-protection of a commercially available aminodiacetate derivative.
- Step 2: Cyclization. Intramolecular Dieckmann condensation of the protected diester followed by hydrolysis and decarboxylation to yield a protected 3-oxopyrrolidine-3carboxylate.
- Step 3: Reduction. Reduction of the ketone functionality using a reducing agent like sodium borohydride to introduce the hydroxyl group.
- Step 4: Deprotection. Removal of the protecting groups under appropriate conditions (e.g., acidolysis for Boc group, hydrogenolysis for Cbz group) to yield the final product.
- 2. Synthesis of 3-Aminopyrrolidine-3-carboxylic acid:
- Step 1 & 2: Follow the same initial steps as for the hydroxy derivative to obtain the protected
 3-oxopyrrolidine-3-carboxylate.



- Step 3: Reductive Amination. The ketone is converted to the amine via reductive amination using a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride).
- Step 4: Deprotection. Removal of all protecting groups to afford the desired 3aminopyrrolidine-3-carboxylic acid.
- 3. Synthesis of **3-Methoxypyrrolidine**-3-carboxylic acid:
- Step 1 & 2: As above, to generate the protected 3-hydroxypyrrolidine-3-carboxylate.
- Step 3: O-Methylation. The hydroxyl group is methylated using a methylating agent such as methyl iodide in the presence of a base (e.g., sodium hydride).
- Step 4: Deprotection. Final deprotection to yield **3-methoxypyrrolidine**-3-carboxylic acid.

Final Salt Formation: The free base of the respective pyrrolidine derivative is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.

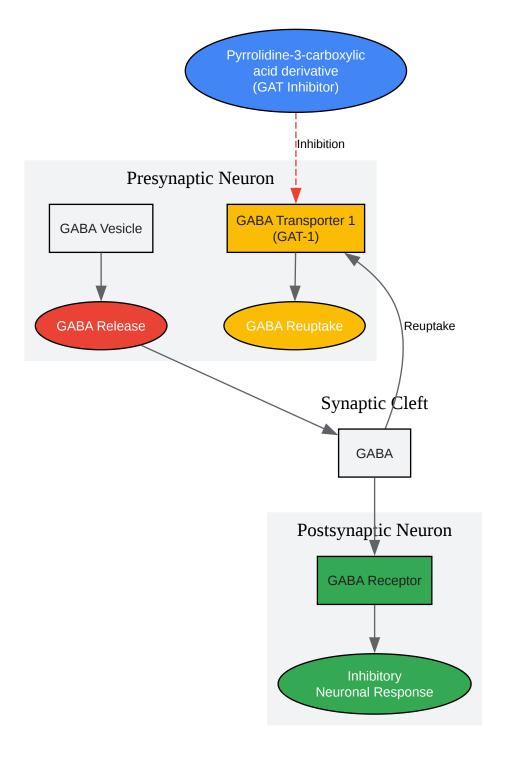
Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using D₂O or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.
- Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
- Melting Point (MP): Melting points are determined using a standard melting point apparatus and are uncorrected.

Biological Context and Signaling Pathways



Derivatives of pyrrolidine-3-carboxylic acid are known to interact with various biological targets. A significant area of interest is their activity as inhibitors of GABA transporters (GATs).[1][2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GATs. Inhibition of GATs can prolong the action of GABA, leading to potential therapeutic effects in conditions such as epilepsy and anxiety.





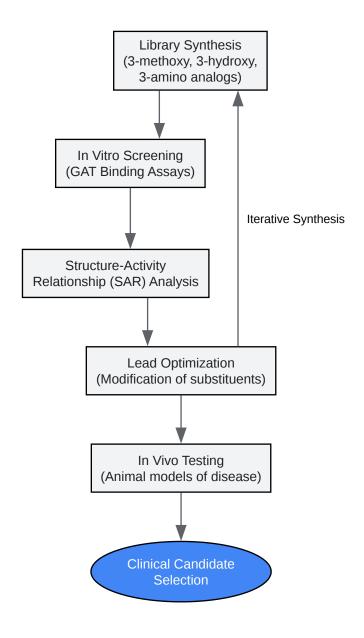
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Caption: Inhibition of GABA reuptake by pyrrolidine-3-carboxylic acid derivatives.

The 3-substituent on the pyrrolidine ring plays a crucial role in determining the potency and selectivity of these compounds for different GAT subtypes. The methoxy, hydroxy, and amino groups can influence the binding affinity and pharmacokinetic properties of the molecule.

Comparative Workflow for Drug Discovery

The process of identifying and optimizing lead compounds from this class of molecules follows a structured workflow.





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Caption: A typical drug discovery workflow for developing novel GAT inhibitors.

This guide provides a foundational understanding of **3-methoxypyrrolidine**-3-carboxylic acid hydrochloride and its analogs, offering valuable insights for researchers aiming to explore this chemical space for therapeutic applications. The provided data and protocols can serve as a starting point for further investigation and optimization of these promising scaffolds.

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